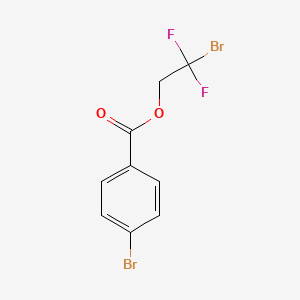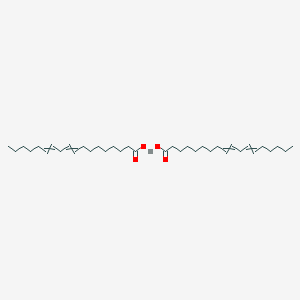![molecular formula C26H44N2O7 B14094406 (4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14094406.png)
(4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG3-TCO, also known as trans-cyclooctene-polyethylene glycol-trans-cyclooctene, is a compound that serves as a linker in various chemical and biological applications. This compound is particularly significant in the field of click chemistry, where it facilitates the rapid and efficient conjugation of molecules. The polyethylene glycol (PEG) component enhances the solubility and biocompatibility of the compound, making it suitable for use in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-TCO typically involves the conjugation of trans-cyclooctene (TCO) groups to a polyethylene glycol (PEG) backbone. One common method involves the use of TCO-NHS ester, which reacts with amino-modified PEG to form the desired product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production of TCO-PEG3-TCO follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the conjugation process .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG3-TCO primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves the cycloaddition of TCO with tetrazine, resulting in the formation of a stable covalent bond .
Common Reagents and Conditions
The IEDDA reaction typically requires the presence of a tetrazine compound and is carried out under mild conditions, often at room temperature. The reaction is highly efficient and does not require a catalyst, making it suitable for use in biological systems .
Major Products
The major product of the IEDDA reaction involving TCO-PEG3-TCO is a stable conjugate formed by the covalent bonding of the TCO and tetrazine groups. This product is highly stable and can be used in various applications, including bioconjugation and molecular imaging .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of TCO-PEG3-TCO involves the IEDDA reaction, where the TCO groups react with tetrazine to form a stable covalent bond. This reaction is highly specific and efficient, allowing for the precise modification of molecules. The PEG component enhances the solubility and biocompatibility of the compound, making it suitable for use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TCO-PEG4-TCO: Similar to TCO-PEG3-TCO but with an additional PEG unit, providing increased solubility and flexibility.
DBCO-PEG3-TCO: Contains a dibenzocyclooctyne (DBCO) group, which allows for strain-promoted click reactions with azides.
TCO-PEG3-Maleimide: Features a maleimide group, enabling conjugation with thiol groups in proteins and other biomolecules.
Uniqueness
TCO-PEG3-TCO is unique due to its balanced properties of solubility, stability, and reactivity. The PEG3 spacer provides sufficient flexibility and solubility, while the TCO groups enable rapid and efficient click reactions. This combination makes TCO-PEG3-TCO highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C26H44N2O7 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H44N2O7/c29-25(34-23-11-7-3-1-4-8-12-23)27-15-17-31-19-21-33-22-20-32-18-16-28-26(30)35-24-13-9-5-2-6-10-14-24/h1-3,5,23-24H,4,6-22H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
MPSXYJJDPFGIHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094332.png)


![(1,7-dimethyl-2,4-dioxo-8-propyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14094370.png)
![2,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094376.png)
![1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14094386.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094395.png)
![1-(3-Bromophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094397.png)
![6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B14094399.png)
![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14094404.png)
![[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094407.png)
![methyl 2-(3-(4-bromobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14094408.png)
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster](/img/structure/B14094412.png)
